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molecular formula C7H5Cl2NO B8813610 3,4-Dichlorobenzaldoxime

3,4-Dichlorobenzaldoxime

Cat. No. B8813610
M. Wt: 190.02 g/mol
InChI Key: ROBIUDOANJUDHD-UHFFFAOYSA-N
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Patent
US03983246

Procedure details

A cold solution of 18.9 g of 3,4-dichlorobenzaldoxime in 150 ml of chloroform was treated with chlorine gas until no more chlorine was absorbed. The green mixture was stirred for 1 hour at 5°, then heated under reflux for 30 minutes, when the solid went into solution and the clear green solution changed to yellow. The solution was evaporated under reduced pressure to give a white solid, m.p. 104°-106°, which was used without further purification.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[CH:5]=[N:6][OH:7].[Cl:12]Cl>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5]([Cl:12])=[N:6][OH:7]

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
ClC=1C=C(C=NO)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The green mixture was stirred for 1 hour at 5°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was absorbed
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white solid, m.p. 104°-106°, which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=C(C(=NO)Cl)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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